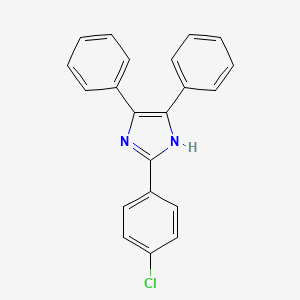

2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

Description

The exact mass of the compound 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXBHEMXPUMJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5496-32-2 | |

| Record name | 2-(4-Chlorophenyl)-4,5-diphenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties and Technical Profile: 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole

[1][2]

Executive Summary & Technical Identity

2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole (CAS: 5496-32-2) is a trisubstituted imidazole derivative belonging to the "Lophine" family of compounds. Structurally characterized by a central imidazole ring flanked by two phenyl groups at positions 4 and 5, and a 4-chlorophenyl moiety at position 2, this compound exhibits significant utility in two distinct domains: medicinal chemistry (as a pharmacophore for COX-2 inhibition and antimicrobial activity) and materials science (as a chemiluminescent precursor and photoinitiator).

This guide provides a rigorous analysis of its physicochemical constants, spectral signatures, synthetic pathways, and functional applications, grounded in empirical data and validated protocols.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole |

| Common Name | 4-Chloro-Lophine |

| CAS Number | 5496-32-2 |

| Molecular Formula | C₂₁H₁₅ClN₂ |

| Molecular Weight | 330.81 g/mol |

| SMILES | Clc1ccc(cc1)c2[nH]c(c(n2)c3ccccc3)c4ccccc4 |

| InChI Key | NJXBHEMXPUMJRO-UHFFFAOYSA-N |

Physicochemical Profile

The following data aggregates experimental values from high-purity samples (>98% HPLC).

Solid-State and Solution Properties

| Parameter | Value / Range | Context / Conditions |

| Physical State | Crystalline Powder | White to pale yellow needles |

| Melting Point | 260 – 265 °C | Uncorrected; recrystallized from ethanol [1][2] |

| Solubility (High) | DMSO, DMF, Pyridine | Suitable for biological stock solutions |

| Solubility (Mod) | Ethanol, Acetone | Requires heating/reflux for full dissolution |

| Solubility (Low) | Water, Hexane, Chloroform | Lipophilic nature dominates |

| LogP (Calc) | 6.06 | High lipophilicity; predicts membrane permeability [3] |

| pKa (Est) | ~13.0 (NH), ~5.5 (BH⁺) | Amphoteric; weak base behavior dominates |

Photophysical Properties

As a Lophine derivative, the compound exhibits fluorescence and chemiluminescence, though the chlorine substituent exerts a quenching effect relative to the parent triphenylimidazole.

-

UV-Vis Absorption (

): 258 nm (DMSO), ~298 nm (Ethanol). The bathochromic shift in ethanol indicates solvatochromic stabilization of the excited state [2]. -

Fluorescence: Excitation typically ~290-300 nm; Emission ~370-400 nm (Stokes shift ~80-100 nm).

-

Chemiluminescence: Upon oxidation (e.g., with

in alkaline medium), it emits light, typically blue-shifted relative to Lophine due to the electron-withdrawing chloro-group.

Structural Characterization (Spectroscopy)[1][2][5][6][7][8]

Reliable identification requires a multi-modal approach. The following peaks are diagnostic for the 2-(4-chlorophenyl) analog.

Infrared Spectroscopy (FT-IR)

-

3410 cm⁻¹ (Broad): N-H stretching vibration (imidazole ring).

-

3028 – 3032 cm⁻¹: Aromatic C-H stretching.

-

1606 – 1608 cm⁻¹: C=N stretching (characteristic of the imidazole core).

-

1090 – 1100 cm⁻¹: C-Cl stretching (diagnostic for the 4-chlorophenyl moiety).

-

830 cm⁻¹: Para-substituted benzene ring out-of-plane bending.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

- 12.8 – 13.1 ppm (1H, bs): Imidazole N-H proton. Exchangeable with D₂O.

- 8.2 – 8.5 ppm (2H, d): Ortho-protons of the 4-chlorophenyl ring (deshielded by the imidazole ring).

- 7.9 – 8.0 ppm (2H, d): Meta-protons of the 4-chlorophenyl ring.

- 7.2 – 7.8 ppm (10H, m): Multiplet corresponding to the 4,5-diphenyl protons.[1]

Experimental Protocol: Synthesis & Purification

Methodology: The Debus-Radziszewski Imidazole Synthesis. Rationale: This multicomponent condensation is preferred for its atom economy and the stability of the intermediate di-imine.

Reaction Workflow (DOT Visualization)

Figure 1: Step-by-step synthesis pathway via multicomponent condensation.[2][3]

Detailed Protocol

-

Reactant Assembly: In a 250 mL Round Bottom Flask (RBF), combine Benzil (2.1 g, 10 mmol) and 4-Chlorobenzaldehyde (1.4 g, 10 mmol).

-

Solvent Addition: Add Ammonium Acetate (3.8 g, 50 mmol) dissolved in 50 mL of Glacial Acetic Acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 110°C. Stir magnetically for 5 hours. Monitoring via TLC (Hexane:Ethyl Acetate 7:3) is recommended to ensure consumption of Benzil.

-

Quenching: Cool the reaction mixture to room temperature and pour into 300 mL of crushed ice-water.

-

Neutralization: The product precipitates as a solid. If the solution is too acidic, adjust pH to ~7 using ammonium hydroxide solution to maximize yield.

-

Purification: Filter the precipitate. Recrystallize from boiling absolute ethanol.

-

Note: The product should appear as glistening white/pale-yellow crystals upon cooling.

-

Biological & Functional Mechanisms

Pharmacological Potential

The 2-(4-chlorophenyl) substituent enhances lipophilicity (LogP ~6.0), facilitating cell membrane penetration. The compound acts as a scaffold for:

-

COX-2 Inhibition: The bulky phenyl rings at 4,5-positions mimic the hydrophobic pocket binding seen in coxibs.

-

Antimicrobial Action: Disruption of bacterial cell wall synthesis or membrane integrity, particularly effective against S. aureus [4].

Mechanism of Action Diagram

Figure 2: Dual-mechanism pathways for anti-inflammatory and antimicrobial activity.

References

-

PubChem. (2023).[2][3] Compound Summary: 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole.[1][2][4] National Library of Medicine. [Link][2]

-

Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents.[1] [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole and Its Derivatives

Introduction: The Significance of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules, including the essential amino acid histidine and purine bases of nucleic acids. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The 1,2,4,5-tetrasubstituted imidazole nucleus, in particular, has garnered significant attention as a core component in the development of potent and selective inhibitors for various therapeutic targets. Derivatives of this scaffold have shown promise as anti-inflammatory agents, p38 MAP kinase inhibitors, and P2X7 antagonists.[1] This guide focuses on the synthesis and detailed crystal structure analysis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a representative of this important class of compounds. Understanding its three-dimensional structure and intermolecular interactions is paramount for elucidating its structure-activity relationships and guiding the design of future drug candidates.

Synthesis and Crystallization: A Pathway to High-Purity Single Crystals

The synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is typically achieved through a one-pot condensation reaction. The choice of this methodology is predicated on its efficiency and the ability to generate the desired product in good yield.

Rationale for Synthetic Approach

The classical Radziszewski synthesis and its modifications provide a straightforward and reliable route to polysubstituted imidazoles. The reaction of a 1,2-dicarbonyl compound (benzil), an aldehyde (4-chlorobenzaldehyde), and a source of ammonia (ammonium acetate) in a suitable solvent like glacial acetic acid is a well-established and cost-effective method. The acidic medium catalyzes the condensation steps, leading to the formation of the imidazole ring.

Experimental Protocol: Synthesis

A mixture of benzil (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), 4-aminoantipyrine (1.0 mmol), and ammonium acetate (1.0 mmol) is stirred in glacial acetic acid (15 mL) for a specified duration, typically monitored by thin-layer chromatography (TLC).[2] Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. This initial solid is collected by suction filtration.[2]

Purification and Crystallization

The purity of the final compound is critical for both biological testing and single-crystal X-ray diffraction analysis. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetone.[2] For the growth of single crystals suitable for X-ray analysis, a slow evaporation method is often employed. The purified compound is dissolved in a minimal amount of a good solvent (e.g., acetone), and the solution is allowed to stand undisturbed at room temperature. Over time, the slow evaporation of the solvent leads to the formation of well-defined single crystals.[2]

Molecular and Crystal Structure Analysis: A View into the Solid State

Crystallographic Data of a Key Derivative

The crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol was determined by single-crystal X-ray diffraction.[3] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₄H₂₁ClN₂O |

| Molecular Weight | 388.88 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.0235 (8) |

| b (Å) | 13.4263 (7) |

| c (Å) | 13.6588 (4) |

| α (°) | 90.297 (3) |

| β (°) | 98.481 (4) |

| γ (°) | 110.480 (5) |

| Volume (ų) | 2039.16 (19) |

| Z | 4 |

| Data/Restraints/Parameters | 8427 / 0 / 513 |

| Final R indices [I > 2σ(I)] | R₁ = 0.071, wR₂ = 0.188 |

| CCDC Number | 1520559 |

Data obtained from the crystallographic study of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.[3]

Molecular Conformation

The molecule consists of a central imidazole ring substituted with a 4-chlorophenyl group at the 2-position and two phenyl groups at the 4- and 5-positions. The presence of multiple phenyl rings leads to a non-planar conformation due to steric hindrance. The dihedral angles between the imidazole ring and the surrounding phenyl rings are crucial in defining the overall molecular shape.

Intermolecular Interactions and Crystal Packing

The crystal packing of the derivative is dominated by a network of hydrogen bonds and other weak interactions, which are likely to be present in the parent compound as well. In the derivative, a variety of interactions are observed, including O—H⋯N, C—H⋯O, and C—H⋯Cl hydrogen bonds.[3] Furthermore, C—H⋯π interactions play a significant role in stabilizing the three-dimensional crystal lattice.[3] These interactions lead to the formation of a complex supramolecular architecture. In a related compound, 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole, the molecules are arranged in layers and are stabilized by C-H···π interactions.[1]

The workflow for a typical single-crystal X-ray diffraction experiment is outlined below.

Spectroscopic and Physicochemical Properties

Spectroscopic techniques are indispensable for the characterization of the synthesized compound, confirming its identity and purity before proceeding to more complex structural analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the proton environment of the molecule. For 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the spectrum would be expected to show characteristic signals for the aromatic protons on the three phenyl rings and the N-H proton of the imidazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands would include those corresponding to N-H stretching, C=N stretching of the imidazole ring, and C-Cl stretching.

Physicochemical Data

The following table summarizes some of the key physicochemical properties of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₅ClN₂ | PubChem[4] |

| Molecular Weight | 330.81 g/mol | PubChem[4] |

| Melting Point | 234-236 °C (decomposes) | ChemicalBook[5] |

| Appearance | White to light yellow powder/crystal | ChemicalBook[5] |

| λmax | 258 nm (in DMSO) | ChemicalBook[5] |

The molecular structure of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is depicted in the diagram below.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and crystal structure analysis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, drawing upon detailed data from closely related derivatives. The insights into its molecular conformation and intermolecular interactions are invaluable for understanding its solid-state behavior and for guiding the rational design of new imidazole-based therapeutic agents. Future work should focus on obtaining the crystal structure of the parent compound to provide a direct comparison with its substituted analogues and to further refine our understanding of the structure-property relationships within this important class of molecules.

References

-

Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. MDPI. Available at: [Link]

-

2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. National Institutes of Health (NIH). Available at: [Link]

-

Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. National Institutes of Health (NIH). Available at: [Link]

-

2-(4-Chlorophenyl)-4,5-diphenylimidazole | C21H15ClN2 | CID 794727. PubChem. Available at: [Link]

-

Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. ResearchGate. Available at: [Link]

-

2-[4-(4,5-Dihydro-1H-pyrrol-2-yl)phenyl]. National Institutes of Health (NIH). Available at: [Link]

-

trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. RSC Publishing. Available at: [Link]

-

Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. ResearchGate. Available at: [Link]

-

SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). RASAYAN Journal of Chemistry. Available at: [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Chlorophenyl)-4,5-diphenylimidazole | C21H15ClN2 | CID 794727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2-Chlorophenyl)-4,5-diphenylimidazole-1,2'-dimer price,buy 2-(2-Chlorophenyl)-4,5-diphenylimidazole-1,2'-dimer - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Biological Activities of Substituted Triphenyl-Imidazole Compounds

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4,5-triphenyl-imidazole (TPI) scaffold has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Characterized by an electron-rich imidazole core flanked by three hydrophobic phenyl rings, TPI derivatives exhibit a remarkable versatility in their interactions with a wide array of biological targets.[1] This adaptability has led to the discovery of compounds with potent anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities, among others.[1][2] This technical guide provides an in-depth exploration of the core biological activities associated with substituted TPI compounds. It moves beyond a simple enumeration of effects to delve into the underlying mechanisms of action, present validated experimental protocols for their evaluation, and discuss the critical structure-activity relationships (SAR) that drive potency and selectivity. By synthesizing field-proven insights with rigorous scientific data, this document serves as a vital resource for professionals engaged in the discovery and development of next-generation therapeutics based on this versatile chemical framework.

The Triphenyl-Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Imidazole Moiety

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental building block in numerous biologically essential molecules, including the amino acid histidine, purines in nucleic acids, and histamine.[2][3] Its unique electronic properties, including its amphoteric nature (acting as both a weak acid and a weak base) and its ability to engage in hydrogen bonding, make it a highly effective pharmacophore for interacting with biological macromolecules.[3][4] This inherent bio-compatibility has made the imidazole nucleus a cornerstone in the design of a vast number of therapeutic agents.[3]

The Unique Architecture of 2,4,5-Triphenyl-Imidazole (TPI)

The parent TPI structure, known as lophine, was first discovered in 1877.[5] Its defining feature is the non-coplanar orientation of the three phenyl rings relative to the central imidazole core.[5] This three-dimensional, propeller-like conformation creates distinct hydrophobic pockets that are crucial for binding to diverse biological targets, particularly the deep hydrophobic sites within enzymes like kinases.[1] The combination of the polar, electron-rich imidazole core and the non-polar, hydrophobic aryl rings grants TPI derivatives a unique physicochemical profile that enables a broad spectrum of pharmacological activities.[1]

Common Synthetic Pathways

The most prevalent and efficient method for synthesizing the TPI core is the Debus-Radiziszewski imidazole synthesis. This reaction involves a one-pot condensation of benzil (a 1,2-diketone), a substituted benzaldehyde, and ammonium acetate, which serves as the ammonia source.[6][7] The causality behind this choice is its operational simplicity and the ready availability of diverse starting materials, allowing for the creation of extensive compound libraries. Modern advancements, such as microwave-assisted synthesis, have further optimized this process by reducing reaction times and improving yields.[5][6]

Caption: General workflow for the Debus-Radiziszewski synthesis of TPIs.

Anti-inflammatory and Analgesic Activities

Mechanism of Action: COX-1/COX-2 Inhibition

A primary mechanism underlying the anti-inflammatory and analgesic effects of many TPI derivatives is the inhibition of cyclooxygenase (COX) enzymes.[5] The COX enzymes (constitutive COX-1 and inducible COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[8] By binding to and blocking the active site of these enzymes, substituted TPI compounds can effectively reduce prostaglandin production, thereby mitigating the inflammatory response.[8] This mechanism is shared with many well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[8]

Caption: TPIs inhibit COX enzymes to block prostaglandin synthesis.

Structure-Activity Relationship (SAR) Insights

Research has shown that specific substitutions on the phenyl rings are critical for anti-inflammatory potency. For instance, the addition of a thiol (-SH) group or a trimethoxybenzene nucleus has been shown to increase anti-inflammatory potential.[5][9] Furthermore, replacing the abstractable hydrogen on the imidazole nitrogen with an azole ring or a chloro group can also lead to compounds with potent activity.[9]

Experimental Protocol: In Vivo Carrageenan-Induced Rat Paw Edema Assay

This protocol is a standard and self-validating method for screening compounds for acute anti-inflammatory properties. The logic is to induce a localized, reproducible inflammation and measure the ability of a test compound to suppress it compared to a known standard.

Objective: To evaluate the in vivo anti-inflammatory effect of a TPI derivative.

Materials:

-

Wistar albino rats (150-200g)

-

Test TPI compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference standard: Indomethacin or Phenylbutazone (100 mg/kg).[8]

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer

Step-by-Step Methodology:

-

Animal Acclimatization & Grouping: Acclimatize animals for one week. Fast them overnight before the experiment with free access to water. Divide rats into three groups (n=6): Control (vehicle only), Standard (Indomethacin), and Test (TPI derivative).

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.). The choice of a 100 mg/kg dose is a common starting point for screening studies.[8]

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat. This injection serves as the inflammatory stimulus.

-

Measurement of Paw Edema: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[8] The initial measurement provides a baseline for each animal, making it a self-controlled system.

-

Data Analysis: Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

-

Validation: The protocol is validated by the significant reduction in paw edema observed in the standard drug group compared to the control group. A statistically significant reduction in the test group indicates positive anti-inflammatory activity.

Antimicrobial Properties

Antibacterial and Antifungal Activity: Spectrum and SAR

Substituted TPIs have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae), and fungi (Candida albicans).[5][10] The structure-activity relationship is particularly well-defined in this area. Studies consistently show that the presence of electron-withdrawing groups (e.g., chloro, nitro) at the ortho or para positions of a phenyl ring significantly enhances antimicrobial activity compared to compounds with electron-donating groups (e.g., methoxy).[10][11][12] This insight is critical for guiding the rational design of more potent antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is the gold-standard method for quantifying the antimicrobial potency of a compound. It determines the lowest concentration of a drug that visibly inhibits microbial growth.

Objective: To determine the MIC of TPI derivatives against selected bacterial and fungal strains.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus) and fungal strains (e.g., C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test TPI compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) and antifungals (e.g., Griseofulvin, Fluconazole).[10]

-

Microplate reader or visual inspection

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the microbial strain overnight and then dilute it in broth to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL for bacteria).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. This creates a gradient of concentrations (e.g., from 200 µg/mL down to 1.56 µg/mL).[10][12]

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls (Self-Validation):

-

Positive Control: Wells containing broth and inoculum only (to confirm microbial growth).

-

Negative Control: Wells containing broth only (to check for sterility).

-

Standard Drug Control: A parallel serial dilution of a known antibiotic/antifungal to validate the assay's sensitivity.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a microplate reader.

Data Summary Table: Antimicrobial Activity

The following table summarizes reported MIC values for representative TPI compounds.

| Compound ID | Substitution | Target Organism | MIC (µg/mL) | Reference |

| 4b | 2-Chloro | C. albicans | 25 | [10][12] |

| 4b | 2-Chloro | S. aureus | 50 | [10][12] |

| 4h | 4-Nitro | B. subtilis | 25 | [10][11] |

| AJ-1 | Unspecified | C. albicans | 25-200 |

Anticancer and Antiproliferative Effects

Mechanisms of Cytotoxicity and Role as Kinase Inhibitors

The anticancer potential of TPI derivatives is a rapidly advancing field.[13] One of the most significant mechanisms is their ability to act as multi-target kinase inhibitors.[1] The unique 3D structure of the TPI scaffold is ideally suited to fit into the deep, hydrophobic ATP-binding pockets of various kinases, such as p38 MAP kinase and Focal Adhesion Kinase (FAK), which are often dysregulated in cancer.[1] By inhibiting these kinases, TPIs can disrupt critical signaling pathways involved in cell proliferation, survival, and metastasis. Some derivatives have also been evaluated for their general cytotoxic activity against various cancer cell lines.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its reliability and high-throughput nature make it a cornerstone for screening potential anticancer agents.

Objective: To determine the cytotoxic effect (IC50) of a TPI derivative on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test TPI compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. This ensures a consistent starting cell number.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the TPI compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: Remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into purple formazan crystals.[7]

-

Solubilization: Discard the MTT solution and add a solubilization buffer to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

-

Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Diverse Enzyme Inhibition and Neuroprotective Roles

Inhibition of Xanthine Oxidase and Acetylcholinesterase

The versatility of the TPI scaffold extends to the inhibition of other clinically relevant enzymes. Certain derivatives have been identified as inhibitors of Xanthine Oxidase (XO), an enzyme involved in the production of uric acid, suggesting a potential therapeutic application in gout.[14] Others have shown inhibitory activity against Acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, pointing towards a possible role in managing neurodegenerative diseases like Alzheimer's.[14][15]

Neuroprotection and Anticonvulsant Activity

Emerging evidence highlights the neuroprotective potential of TPI-related structures.[16] Some triazole analogs, which share structural similarities, exert neuroprotection in models of ischemic stroke by simultaneously inhibiting oxidative stress and neuroinflammation.[17] They achieve this by modulating key pathways involving Keap1 (a regulator of the antioxidant response) and by downregulating pro-inflammatory enzymes like COX-2 and iNOS.[17] Furthermore, specific TPI derivatives have been synthesized and evaluated for anticonvulsant properties, showing significant effects in maximal electroshock seizure (MES) models in mice, suggesting potential as novel antiepileptic agents.[18]

Caption: Neuroprotective mechanism of TPIs via dual pathway inhibition.

Challenges and Future Directions

Overcoming Physicochemical Hurdles

Despite their promising biological activities, a significant challenge in the development of TPI derivatives is their high lipophilicity and consequently poor aqueous solubility.[1] These properties can hinder bioavailability and complicate formulation. Future research must focus on strategic molecular modifications, such as the incorporation of polar functional groups or N-1 functionalization, to improve the "drug-likeness" of these compounds without sacrificing their potency.[1]

The Future of TPI Derivatives as Multi-Target Therapeutics

References

- Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde.

- Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflamm

- Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents.

- Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert.

- Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents.

- The Triphenyl Imidazole (TPI) Scaffold as a Privileged Structure in Drug Discovery: Recent Advances in Multi. Jetir.Org.

- Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Deriv

- Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science.

- Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. European Journal of Chemistry.

- In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiprolifer

- Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl deriv

- Design, Synthesis and Evaluation of Novel Triphenyl Imidazole Deriv

- Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Deriv

- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv

- Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Deriv

- Synthesis Of 2, 4, 5 -Triphenyl Imidazole. IJCRT.org.

- SYNTHESIS OF 2, 4, 5- TRIPHENYL IMIDAZOLE DERIVATIVES AND BIOLOGICAL EVALUATION FOR THEIR ANTIBACTERIAL AND ANTI-INFLAMMATORY ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Percentage of acetylcholinesterase inhibition of triphenyl imidazole...

- synthesis, characterization & biological evaluation of novel 1h-substituted 2,4,5-triphenyl imidazole derivatives as anticonvulsant activity. AJPER.

- A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research.

- Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflammation and protecting BBB | Request PDF.

- Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflamm

- The Synthesis, molecular docking, and pharmacological evaluation of some new triphenyl imidazole derivatives as anxiolytic agents. Open Research@CSIR-NIScPR.

Sources

- 1. jetir.org [jetir.org]

- 2. ijfmr.com [ijfmr.com]

- 3. scispace.com [scispace.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. ijirt.org [ijirt.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ijcrt.org [ijcrt.org]

- 8. japsonline.com [japsonline.com]

- 9. scialert.net [scialert.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents | European Journal of Chemistry [eurjchem.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflammation and protecting BBB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Welcome to :: AJPER! [ajper.com]

Technical Guide: Synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole

[1][2]

Executive Summary

The synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole represents a critical workflow in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This trisubstituted imidazole scaffold acts as a pharmacophore capable of π-π stacking and hydrogen bonding within enzyme active sites.

This guide provides a rigorous technical analysis of the synthesis via the Debus-Radziszewski condensation. It contrasts the robust classical thermal reflux method with modern green chemistry adaptations, providing researchers with actionable protocols, mechanistic insights, and validation metrics.

Retrosynthetic Analysis & Reaction Mechanism

Chemical Strategy

The construction of the imidazole ring is achieved through a multicomponent cyclocondensation of a 1,2-diketone (benzil), an aromatic aldehyde (4-chlorobenzaldehyde), and an ammonia source (ammonium acetate).

-

Reagents: Benzil (

), 4-Chlorobenzaldehyde ( -

Solvent: Glacial Acetic Acid (AcOH) acts as both solvent and acid catalyst.

-

Thermodynamics: The reaction is driven by the entropic gain of water elimination and the formation of the aromatic imidazole system.

Mechanistic Pathway (Debus-Radziszewski)

The reaction proceeds through a stepwise imine formation followed by cyclization.

-

Diimine Formation: Ammonia condenses with benzil to form an

-diimine intermediate. -

Condensation: The aldehyde reacts with the diimine (or ammonia species) to form a diamine intermediate.[1]

-

Cyclization & Dehydration: Nucleophilic attack closes the ring, followed by the elimination of water to aromatize the system.

Figure 1: Mechanistic flow of the Debus-Radziszewski imidazole synthesis.[2][3]

Experimental Protocols

Method A: Classical Thermal Reflux (Standard)

This method is favored for its robustness and scalability, despite longer reaction times.

Reagents:

-

Benzil: 10 mmol (2.10 g)

-

4-Chlorobenzaldehyde: 10 mmol (1.40 g)

-

Ammonium Acetate: 40 mmol (3.08 g) [Excess required]

-

Glacial Acetic Acid: 30 mL

Protocol:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Benzil, 4-Chlorobenzaldehyde, and Ammonium Acetate to the flask. Add Glacial Acetic Acid.[4][5][6][7]

-

Reaction: Heat the mixture to reflux (~118°C) with stirring for 4–6 hours . Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Quenching: Cool the reaction mixture to room temperature. Pour the contents into 200 mL of ice-cold water.

-

Precipitation: A solid precipitate will form. If the solution remains acidic, neutralize carefully with ammonium hydroxide (NH₄OH) to pH ~7–8 to maximize precipitation.

-

Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove residual acetic acid and ammonium salts.

-

Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture.

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

Method B: Microwave-Assisted Synthesis (Green Optimization)

This method utilizes microwave irradiation to accelerate kinetics, often reducing reaction times to minutes.

Protocol:

-

Mixture: Combine Benzil (1 mmol), 4-Chlorobenzaldehyde (1 mmol), and Ammonium Acetate (4 mmol) in a microwave process vial.

-

Solvent: Add 2-3 mL of Ethanol or run neat (solvent-free) if using a solid support catalyst (e.g., Acidic Alumina or Zeolite).

-

Irradiation: Irradiate at 300W (or set temperature to 130°C) for 5–10 minutes .

-

Workup: Cool and pour into crushed ice. Filter and recrystallize as in Method A.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare experimental data against the following standard metrics.

Physical Properties

| Property | Specification | Notes |

| Appearance | White to Off-White Crystalline Solid | Yellowing indicates oxidation or impurities.[5] |

| Melting Point | 258–260 °C | Sharp range indicates high purity [1]. |

| Rf Value | ~0.4–0.6 | Solvent: Hexane/EtOAc (7:3). |

| Solubility | Soluble in DMSO, DMF, hot Ethanol. | Insoluble in water. |

Spectroscopic Data (Expected)

-

IR (KBr, cm⁻¹):

-

3400–3100 (NH stretch, broad).

-

3050 (Ar-CH stretch).

-

1600–1450 (C=N and C=C ring stretch).

-

830 (p-substituted benzene ring).

-

-

¹H NMR (300 MHz, DMSO-d₆ or CDCl₃, δ ppm):

-

12.80–13.10 (s, 1H, -NH, exchangeable with D₂O).

-

8.10–8.20 (d, 2H, Ar-H adjacent to imidazole on 4-Cl-phenyl).

-

7.20–7.60 (m, 12H, Ar-H of benzil rings and remaining 4-Cl-phenyl protons).

-

Note: The NH proton shift is sensitive to concentration and solvent [2].

-

Mass Spectrometry

-

MS (ESI+): m/z calculated for C₂₁H₁₅ClN₂ [M+H]⁺: 331.09. Expected peak at 331.1 .

Optimization: Catalyst Comparison

Recent literature suggests various catalytic improvements to the classical acetic acid reflux.

| Catalyst System | Conditions | Time | Yield | Ref |

| None (Glacial AcOH) | Reflux, 118°C | 5 hrs | 65-70% | [1] |

| Zeolite H-ZSM-22 | Solvent-free, 140°C | 20 min | 92% | [2] |

| PEG-SOCl | Water, RT | 45 min | 94% | [4] |

| LADES@MNP | Solvent-free, Sonic | 15 min | 95% | [5] |

Recommendation: For small-scale exploratory chemistry, Method A (AcOH) is sufficient. For library generation or green chemistry compliance, Method B (Microwave) or the use of Zeolite catalysts is superior due to higher yields and easier workup.

Safety & Handling

-

Ammonium Acetate: Hygroscopic. Irritant.

-

4-Chlorobenzaldehyde: Harmful if swallowed.[8] Causes skin and eye irritation.[8]

-

Glacial Acetic Acid: Corrosive. Flammable. Work in a fume hood.

-

Product: The imidazole derivative should be treated as a potential bioactive agent.[9] Use standard PPE (gloves, goggles, lab coat).

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

References

-

Der Pharma Chemica. (2010). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety.[4][8][9]Link

-

ResearchGate. (2018). One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H-ZSM 22.Link

-

PubChem. 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole Compound Summary.Link

-

International Journal of Pharmaceutical Sciences and Research. (2023). A Simple, Efficient and Green Procedure for Synthesis of 2,4,5-Trisubstituted Imidazole Derivatives.Link

-

RSC Advances. (2014). An efficient multicomponent synthesis of 2,4,5-trisubstituted imidazoles catalyzed by LADES@MNP.Link

Sources

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ijfmr.com [ijfmr.com]

- 6. Solved what is the reaction mechanism for | Chegg.com [chegg.com]

- 7. scispace.com [scispace.com]

- 8. 2-(4-Chlorophenyl)-4,5-diphenylimidazole | C21H15ClN2 | CID 794727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the synthetic imidazole derivative, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. It covers its nomenclature, synthesis, and established biological activities, with a focus on its potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.

Nomenclature and Identification

The compound with the systematic IUPAC name 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is a substituted imidazole. The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. In this derivative, the carbon at position 2 is substituted with a 4-chlorophenyl group, and the carbons at positions 4 and 5 are each substituted with a phenyl group.

Alternative Names and Synonyms:

-

2-(p-Chlorophenyl)-4,5-diphenylimidazole

-

4,5-Diphenyl-2-(4-chlorophenyl)-1H-imidazole

-

NSC 129258 (Note: This identifier may also be associated with the dihydro- derivative in some databases)[1]

-

2-(4-chlorophenyl)-4,5-diphenylimidazole[2]

Chemical Identifiers:

-

CAS Number: 5496-32-2

-

Molecular Formula: C₂₁H₁₅ClN₂

-

Molecular Weight: 330.81 g/mol

-

ChEMBL ID: CHEMBL376139

It is crucial to distinguish this compound from its isomers, such as 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole, and its reduced form, 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, as their chemical and biological properties may differ significantly. The name "Lophophine" has been incorrectly associated with this class of compounds in some contexts; Lophophine is a distinct phenethylamine alkaloid.

Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

The most common and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles, including the title compound, is the Debus-Radziszewski reaction . This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.

Reaction Scheme:

Caption: Debus-Radziszewski Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Detailed Experimental Protocol:

The following protocol is adapted from established literature procedures for the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[3].

Materials:

-

Benzil

-

4-Chlorobenzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Deionized water

-

5% Ammonium hydroxide solution

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine equimolar quantities of benzil (e.g., 2.65 g), 4-chlorobenzaldehyde (e.g., 1.5 mL), and ammonium acetate (e.g., 5 g)[3].

-

Dissolution: Add 50 mL of glacial acetic acid to the flask to dissolve the reactants[3].

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for approximately 5 hours[3]. The progress of the reaction can be monitored by thin-layer chromatography.

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 300 mL of cold water. This will cause the product to precipitate out of the solution[3].

-

Filtration and Neutralization: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with deionized water. Neutralize the collected solid with a 5% ammonium hydroxide solution to remove any residual acetic acid[3].

-

Recrystallization: Purify the crude product by recrystallization from absolute ethanol to yield a colorless crystalline solid[3].

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by its melting point (approximately 260°C) and spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry[3]. A typical yield for this reaction is around 65%[3].

Biological Activities and Mechanism of Action

Derivatives of 2,4,5-triphenyl-1H-imidazole are known to exhibit a range of biological activities, with anti-inflammatory and antimicrobial properties being the most prominent.

3.1. Anti-inflammatory Activity:

Numerous studies have demonstrated the anti-inflammatory potential of 2,4,5-trisubstituted imidazoles. The primary mechanism of action for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. The presence of a substituted phenyl ring at the 2-position of the imidazole core is a common structural feature in many selective COX-2 inhibitors.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory activity of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole and its analogs is believed to be mediated through the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. In contrast, the COX-1 isoform is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. Molecular docking studies of similar triphenyl-imidazole derivatives have shown that these compounds can bind to the active site of the COX-2 receptor[4].

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds.

Sources

- 1. 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | C9H9ClN2 | CID 279088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Chlorophenyl)-4,5-diphenylimidazole | C21H15ClN2 | CID 794727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (CAS No. 5496-32-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a trisubstituted imidazole derivative with significant potential in medicinal chemistry and materials science. This document delves into the fundamental chemical and physical properties of the compound, detailed synthetic protocols, thorough characterization methodologies, and an exploration of its current and potential applications. As a Senior Application Scientist, this guide is structured to not only present data but also to offer insights into the rationale behind experimental choices and to underscore the compound's relevance in contemporary research and development.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, such as the amino acid histidine, and a wide array of synthetic pharmaceuticals.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its coordination capabilities with metal ions contribute to its versatile biological activities.[4] Lophine derivatives, such as 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, are a class of triphenyl-substituted imidazoles that have garnered considerable interest due to their diverse pharmacological profiles, including anti-inflammatory, anticonvulsant, antibacterial, and antifungal properties.[5][6][7][8] This guide focuses specifically on the 4-chloro substituted analog, providing a detailed examination of its scientific attributes.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. Herein, we summarize the key identifiers and physicochemical data for 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

| Identifier | Value | Source |

| Chemical Name | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | PubChem[9] |

| CAS Number | 5496-32-2 | Sigma-Aldrich[10][11], LookChem[12], PubChem[9] |

| Molecular Formula | C21H15ClN2 | Sigma-Aldrich[11], PubChem[9] |

| Molecular Weight | 330.82 g/mol | Sigma-Aldrich[10], PubChem[9] |

| Melting Point | 234-236 °C | Sigma-Aldrich[11] |

| Boiling Point | 528.1 ± 38.0 °C at 760 mmHg | Sigma-Aldrich[11] |

| Appearance | Solid | Sigma-Aldrich[11] |

| Purity | 95% | Sigma-Aldrich[11] |

Synthesis and Mechanistic Insights: The Radziszewski Reaction

The primary synthetic route to 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is the Radziszewski imidazole synthesis, a classic multi-component reaction first described in the 19th century.[13][14][15] This one-pot condensation reaction offers an efficient and atom-economical pathway to highly substituted imidazoles.[13]

Reaction Principle

The synthesis involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (4-chlorobenzaldehyde), and a source of ammonia (ammonium acetate) in a suitable solvent, typically glacial acetic acid.[5][6][8]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole:

Materials:

-

Benzil (1 equivalent)

-

4-Chlorobenzaldehyde (1 equivalent)

-

Ammonium acetate (excess, typically 5-10 equivalents)

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzil and 4-chlorobenzaldehyde in glacial acetic acid.

-

Add ammonium acetate to the mixture.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.[1][6]

-

Filter the precipitate and wash with cold water to remove excess acetic acid and ammonium salts.

-

Neutralize the crude product with a dilute solution of ammonium hydroxide.[1][6]

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[6]

Mechanistic Rationale

The Radziszewski reaction proceeds through a series of condensation and cyclization steps. The causality behind this one-pot synthesis lies in the sequential formation of key intermediates.

Caption: Simplified workflow of the Radziszewski imidazole synthesis.

Analytical Characterization: A Multi-technique Approach

Robust characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.[2][16]

Spectroscopic Data

The structural assignment of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is unequivocally confirmed by the following spectroscopic methods:[5]

| Technique | Observed Features | Reference |

| ¹H NMR | Aromatic protons in the range of δ 7.22-8.11 ppm, and a broad singlet for the N-H proton around δ 12.81 ppm. | [17] |

| ¹³C NMR | Resonances corresponding to the aromatic carbons and the imidazole ring carbons. | [17] |

| FTIR (KBr) | Characteristic peaks for N-H stretching (around 3439 cm⁻¹), C=N stretching (around 1599 cm⁻¹), and C-Cl stretching. | [17][18] |

| Mass Spec. | Molecular ion peak (M+) consistent with the molecular weight of 330.82 g/mol . | [6][9] |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the synthesized compound. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is typically employed.[16]

Pharmacological Potential and Applications in Drug Discovery

The presence of the imidazole core and the specific substitution pattern endows 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole with a range of biological activities, making it an attractive starting point for drug discovery programs.[7][8][19][20]

Anti-inflammatory and Analgesic Activity

Several studies have reported the anti-inflammatory and analgesic properties of lophine derivatives.[6][8] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Antimicrobial and Antifungal Properties

The imidazole scaffold is a well-established pharmacophore in antifungal agents (e.g., ketoconazole, miconazole).[2][21] Derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated promising activity against various bacterial and fungal strains.[6][7]

Anticonvulsant Activity

Research has indicated that certain substituted imidazoles exhibit anticonvulsant effects, suggesting their potential in the development of novel antiepileptic drugs.[5][8]

Caption: Potential pharmacological applications of the title compound.

Future Directions and Conclusion

2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is a versatile and accessible compound with a rich chemical and pharmacological profile. Its straightforward synthesis via the Radziszewski reaction, coupled with its diverse biological activities, makes it a valuable building block for the development of new therapeutic agents and functional materials. Further research into structure-activity relationships, mechanism of action studies, and the exploration of novel applications, such as in chemiluminescence and materials science, will undoubtedly continue to expand the utility of this important imidazole derivative.[22][23]

References

-

2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. LookChem. [Link]

-

2-(4-Chlorophenyl)-4,5-diphenylimidazole | C21H15ClN2 | CID 794727. PubChem. [Link]

-

Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. ResearchGate. [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

- trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. [No valid URL found]

-

Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. ResearchGate. [Link]

- Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. [No valid URL found]

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. [Link]

-

DESIGN AND DISCOVERY OF LOPHINE DERIVATIVES AS MULTI-TARGETING AGENTS BY MOLECULAR DOCKING, ADMET, MD SIMULATION AND PHARMACOPHORE ANALYSIS: A COMPUTATIONAL APPROACH. ResearchGate. [Link]

-

Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

-

Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. [Link]

-

FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. ResearchGate. [Link]

-

Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

- DESIGN AND DISCOVERY OF LOPHINE DERIVATIVES AS MULTI-TARGETING AGENTS BY MOLECULAR DOCKING, ADMET, MD SIMULATION AND PHARMACOPHORE ANALYSIS: A COMPUT

-

(PDF) Synthesis and Characterization of some Imidazole Derivatives. ResearchGate. [Link]

-

Debus Radzisewski Imidazole Synthesis. YouTube. [Link]

-

Lophine derivatives as versatile analytical tools. PubMed. [Link]

- Synthesis, characterization and application of Ni0.5Zn0.

-

Lophine derivatives as activators in peroxyoxalate chemiluminescence. RSC Publishing. [Link]

-

Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. [Link]

-

Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl). Biblioteka Nauki. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

- Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems. [No valid URL found]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. 2-(4-Chlorophenyl)-4,5-diphenylimidazole | C21H15ClN2 | CID 794727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole - [sigmaaldrich.com]

- 11. 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 5496-32-2 [sigmaaldrich.com]

- 12. lookchem.com [lookchem.com]

- 13. mdpi.com [mdpi.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. biolmolchem.com [biolmolchem.com]

- 22. Lophine derivatives as versatile analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Lophine derivatives as activators in peroxyoxalate chemiluminescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Purity Isolation of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole via Optimized Recrystallization

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] The protocol leverages the principles of recrystallization, a robust and scalable technique for the purification of solid organic compounds.[3][4] We will delve into the critical aspects of solvent selection, the rationale behind each step of the procedure, and troubleshooting common challenges to ensure a high yield of the purified product with exceptional purity. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Imperative for Purity

2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a lophine derivative, serves as a foundational scaffold in medicinal chemistry due to the diverse biological activities exhibited by its analogues, including anti-inflammatory and antimicrobial properties.[1][2] The efficacy and safety of any synthesized active pharmaceutical ingredient (API) are directly contingent on its purity. Impurities, even in trace amounts, can alter biological activity, introduce toxicity, or affect the stability and formulation of the final product.

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3] By carefully selecting a solvent, one can dissolve the impure solid at an elevated temperature and then allow the desired compound to selectively crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).[3][5] This application note provides a validated protocol for the purification of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole using absolute ethanol, a solvent in which it demonstrates ideal solubility characteristics for recrystallization.[1]

The Science of Recrystallization: A Molecular Self-Assembly Process

The success of recrystallization hinges on the principle that the slow, controlled formation of a crystal lattice is a highly selective process.

-

Solubility Gradient: The cornerstone of this technique is the selection of a solvent in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6][7] This steep solubility curve is essential for maximizing the recovery of the purified product upon cooling.

-

Lattice Formation: As a hot, saturated solution cools, the solubility of the target compound decreases, leading to a supersaturated state. This thermodynamic instability is relieved by the nucleation and subsequent growth of crystals. During this slow growth phase, the molecules of the target compound preferentially incorporate into the growing crystal lattice, effectively excluding impurity molecules that do not fit into the lattice's well-defined structure.

-

Impurity Segregation: Impurities are consequently concentrated in the surrounding solvent, or "mother liquor." The final purity of the crystals is therefore significantly higher than that of the initial crude material.

Solvent Selection: The Most Critical Parameter

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should meet several criteria, as outlined in the table below. For 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a moderately polar compound due to the imidazole ring and the chloro-substituent, a polar protic solvent like ethanol is an excellent choice.[6][8] Several literature precedents confirm the successful recrystallization of this compound and its analogues from ethanol.[1][9][10]

Table 1: Evaluation of Potential Solvents for Recrystallization

| Solvent | Boiling Point (°C) | Rationale for Use/Rejection | Safety Considerations |

| Ethanol | 78.4 | Recommended. Exhibits a steep solubility curve for the target compound (sparingly soluble at room temperature, highly soluble when hot).[1] It is relatively volatile for easy removal and is less toxic than many other organic solvents. | Flammable. Use in a well-ventilated fume hood. |

| Methanol | 64.7 | Viable alternative. Similar properties to ethanol but has a lower boiling point and higher toxicity. May be suitable if ethanol proves too effective a solvent, leading to lower recovery. | Flammable and toxic. Avoid inhalation and skin contact. |

| Acetone | 56 | Not ideal. The target compound may be too soluble in acetone even at room temperature, which would result in poor recovery.[11] Its low boiling point can also lead to rapid evaporation and premature crystallization. | Highly flammable. |

| Water | 100 | Unsuitable. As a highly polar solvent, it is unlikely to effectively dissolve the largely non-polar, aromatic structure of the target compound, even at boiling temperatures. | Non-toxic, non-flammable. |

| Hexane/Ethyl Acetate | Varies | Possible mixed-solvent system. Could be explored if a single solvent is not effective. The compound would be dissolved in a minimum of hot ethyl acetate (the "good" solvent) followed by the addition of hexane (the "bad" solvent) to induce precipitation.[6][12] | Flammable. |

Detailed Protocol for the Recrystallization of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

This protocol is designed for the purification of approximately 5 grams of crude material. Adjust solvent volumes accordingly for different scales.

Materials and Equipment:

-

Crude 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

-

Absolute Ethanol (Reagent Grade)

-

Erlenmeyer flasks (appropriate sizes)

-

Hotplate with magnetic stirring capability

-

Magnetic stir bar

-

Glass funnel and fluted filter paper (for hot filtration, if needed)

-

Büchner funnel and flask

-

Vacuum source

-

Spatula and glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

Step-by-Step Methodology:

Step 1: Dissolution of the Crude Solid

-

Place the crude 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add an initial volume of absolute ethanol (approx. 75-100 mL).

-

Gently heat the mixture on a hotplate with continuous stirring. Bring the solvent to a gentle boil.

-

Continue to add small portions of ethanol to the boiling suspension until all the solid has just dissolved. Causality: It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excessive amount will reduce the overall yield as more of the product will remain in the mother liquor upon cooling.[6]

Step 2: Removal of Insoluble Impurities (Hot Filtration - Optional)

-

This step is only necessary if insoluble impurities or colored contaminants are observed in the hot solution. If the solution is clear, proceed to Step 3.

-

Place a glass funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

-

Carefully and quickly pour the hot solution through the filter paper.

-

If crystals begin to form on the filter paper, wash them through with a small amount of boiling ethanol.

Step 3: Crystallization via Slow Cooling

-

Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass.

-

Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[5]

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for an additional 15-30 minutes. Causality: This further decreases the solubility of the compound, maximizing the yield of the crystalline product.[5][13]

Step 4: Isolation of Purified Crystals

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of cold ethanol to ensure a good seal.

-

Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.

-

Use a spatula to transfer any remaining crystals from the flask.

Step 5: Washing the Crystals

-

With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol. Causality: The solvent must be cold to minimize the redissolving of the purified product during the washing step, which would otherwise lead to a loss of yield. This step removes any residual mother liquor containing dissolved impurities.

-

Gently press the crystals with a clean spatula to help remove excess solvent.

Step 6: Drying the Final Product

-

Allow the crystals to air-dry in the Büchner funnel under vacuum for 10-15 minutes.

-

Transfer the purified, crystalline product to a pre-weighed watch glass.

-

Dry the product to a constant weight, either in a drying oven at a temperature well below the compound's melting point (e.g., 60-80°C) or in a vacuum desiccator at room temperature. The reported melting point is 260°C.[1]

Visual Workflow of the Recrystallization Process

Caption: Workflow for the purification of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated. | 1. Gently boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[5][13] |

| "Oiling Out" of the Product | The solute is melting before it dissolves because the boiling point of the solvent is higher than the melting point of the solute, or the concentration of impurities is very high. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and allow the solution to cool more slowly. If the problem persists, a different solvent system may be required.[6][13] |

| Low Recovery of Purified Product | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Washing crystals with solvent that was not ice-cold. | 1. Before discarding the mother liquor, cool it further in an ice bath to see if more crystals form. 2. Ensure the filtration apparatus is pre-heated. 3. Always use a minimal amount of ice-cold solvent for washing. |

| Colored Product After Recrystallization | Colored impurities are still present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb the desired product. |

Conclusion

The protocol described herein provides a reliable and efficient method for the purification of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. By adhering to the principles of proper solvent selection and controlled cooling, researchers can consistently obtain this valuable chemical intermediate in high purity, which is a critical prerequisite for its use in subsequent synthetic steps and biological evaluations.

References

-

Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

- Fieser, L. F. (1941). Theory, Scope, and Methods of Recrystallization. In Organic Syntheses (Vol. 21, pp. vii-xi). John Wiley & Sons, Inc.

-

LookChem. (n.d.). 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]

-

IJCRT.org. (2022, June 6). SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. Retrieved from [Link]

- Heravi, M. M., et al. (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n.

- Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie, 18, 139-143.